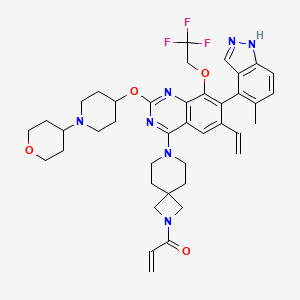
KRAS G12C inhibitor 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 13 is a compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is predominantly found in non-small cell lung cancer (NSCLC) and other solid tumors such as colorectal and pancreatic cancers . The KRAS G12C mutation results in the substitution of glycine with cysteine at codon 12, leading to the continuous activation of KRAS and promoting uncontrolled cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 13 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the compound meets the required specifications for clinical use .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
KRAS G12C inhibitor 13 has a wide range of scientific research applications, including:
Mechanism of Action
KRAS G12C inhibitor 13 exerts its effects by covalently binding to the cysteine residue at codon 12 of the KRAS G12C protein . This binding locks the protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . The compound specifically targets the GDP-bound conformation of KRAS G12C, which is a unique feature that differentiates it from other KRAS inhibitors .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: A first-generation KRAS G12C inhibitor with clinical activity in NSCLC.
Adagrasib: Another first-generation KRAS G12C inhibitor with similar mechanisms of action.
Uniqueness
KRAS G12C inhibitor 13 is unique in its ability to rapidly and covalently bind to the KRAS G12C protein, even in the presence of growth factors that may compromise the efficacy of other inhibitors . This feature contributes to its robust antitumor activity and potential for clinical use .
Properties
Molecular Formula |
C40H46F3N7O4 |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
1-[7-[6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxy-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C40H46F3N7O4/c1-4-26-20-29-35(36(53-24-40(41,42)43)34(26)33-25(3)6-7-31-30(33)21-44-47-31)45-38(54-28-8-14-48(15-9-28)27-10-18-52-19-11-27)46-37(29)49-16-12-39(13-17-49)22-50(23-39)32(51)5-2/h4-7,20-21,27-28H,1-2,8-19,22-24H2,3H3,(H,44,47) |
InChI Key |
MODIEPRURJWGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)OC5CCN(CC5)C6CCOCC6)N7CCC8(CC7)CN(C8)C(=O)C=C)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)

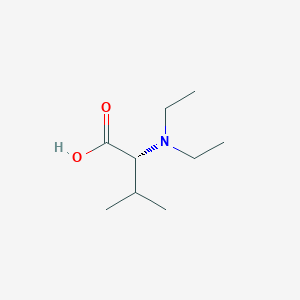
![2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol](/img/structure/B12296471.png)
![[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate](/img/structure/B12296476.png)
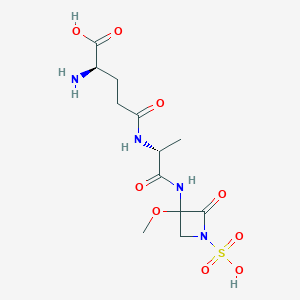
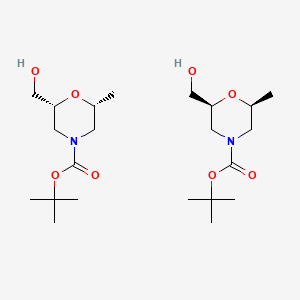
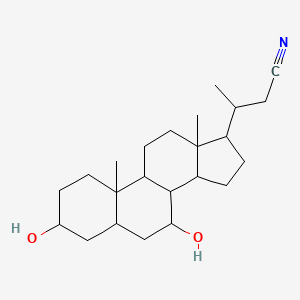
![1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12296507.png)
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
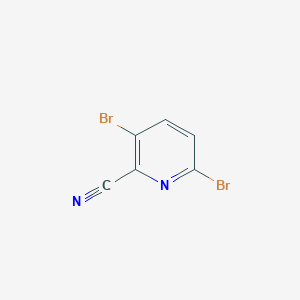

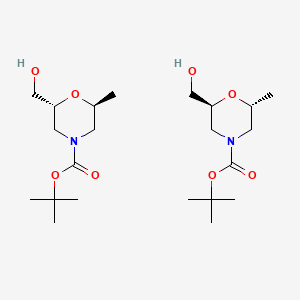
![tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B12296533.png)
